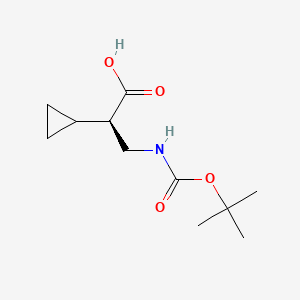

(R)-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid

CAS No.:

Cat. No.: VC18800864

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19NO4 |

|---|---|

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | (2R)-2-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-8(9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 |

| Standard InChI Key | QFPLQZXGVHBORP-QMMMGPOBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](C1CC1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(C1CC1)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (R)-3-((tert-butoxycarbonyl)amino)-2-cyclopropylpropanoic acid, reflects its three key structural elements:

-

A propanoic acid backbone with a carboxylic acid group at position 1.

-

A cyclopropyl substituent at position 2, introducing steric and electronic constraints.

-

A Boc-protected amino group at position 3, enabling selective deprotection during synthesis.

The (R)-configuration at the α-carbon ensures chirality, which influences its interactions in biological systems.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| IUPAC Name | (R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-cyclopropylpropanoic acid | |

| CAS Number | 89483-08-9 | |

| SMILES | CC(C)(C)OC(=O)NC@HC(=O)O |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves:

-

Cyclopropanation: Introducing the cyclopropyl group via [2+1] cycloaddition or alkylation of a precursor alkene.

-

Boc Protection: Reacting the free amino group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

-

Resolution: Chiral chromatography or enzymatic methods to isolate the (R)-enantiomer.

A representative procedure involves refluxing 3-amino-2-cyclopropylpropanoic acid with Boc₂O in tetrahydrofuran (THF) and triethylamine, yielding the protected derivative in >85% purity.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 381.6±25.0 °C (predicted) | |

| Density | 1.2±0.1 g/cm³ | |

| Flash Point | 184.6±23.2 °C | |

| Solubility | Soluble in DMSO, THF; insoluble in water |

Applications in Peptide Chemistry

Conformational Control

The cyclopropane ring imposes ~120° bond angles, forcing peptide backbones into constrained geometries. This stabilizes β-turn motifs and enhances receptor binding selectivity.

Boc Deprotection Strategy

The Boc group is removed under mild acidic conditions (e.g., trifluoroacetic acid), preserving acid-sensitive peptide bonds. This contrasts with benzyloxycarbonyl (Cbz) groups, which require harsher hydrogenolysis .

Biological Relevance

Drug Discovery Applications

-

Anticancer Peptides: Cyclopropane-containing analogs show improved metabolic stability against proteases.

-

Antibiotics: Rigid structures enhance penetration through bacterial membranes.

Pharmacokinetic Modulation

The cyclopropyl group’s hydrophobicity increases logP values by 0.5–1.0 units, improving blood-brain barrier permeability in neuroactive peptides.

Future Research Directions

-

Stereoselective Synthesis: Developing catalytic asymmetric cyclopropanation methods to improve enantiomeric excess.

-

Hybrid Peptides: Incorporating fluorinated cyclopropanes to study electronic effects on bioactivity.

-

In Vivo Stability Studies: Quantifying metabolic half-lives in mammalian models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume